molecular formula C14H13Cl2N3O2 B12573618 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide CAS No. 642085-71-0

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide

Cat. No.: B12573618
CAS No.: 642085-71-0
M. Wt: 326.2 g/mol
InChI Key: PLUMVIOGFSTNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide is a pyrazine-derived compound featuring a 2,6-dichlorophenylmethoxy group at the 5-position and an ethyl-substituted carboxamide at the 2-position. The dichlorophenylmethoxy substituent enhances lipophilicity, which may improve membrane permeability and target engagement, while the ethyl group on the carboxamide likely influences metabolic stability compared to smaller substituents like methyl .

Properties

CAS No.

642085-71-0

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C14H13Cl2N3O2/c1-2-17-14(20)12-6-19-13(7-18-12)21-8-9-10(15)4-3-5-11(9)16/h3-7H,2,8H2,1H3,(H,17,20)

InChI Key

PLUMVIOGFSTNIR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-hydroxy-N-ethylpyrazine-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide has been investigated for its potential therapeutic effects against various diseases. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Key therapeutic areas include :

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a potential agent for treating infections caused by resistant strains of bacteria.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its use as an anticancer drug.

Chemical Synthesis

The compound serves as a valuable building block in synthetic chemistry. Its unique structure facilitates the synthesis of more complex molecules, which can be utilized in various chemical reactions.

Biological Studies

Research on the biological activity of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide has focused on:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Interaction : It interacts with various receptors, influencing signaling pathways that could be targeted for therapeutic benefits.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the core structure can enhance efficacy.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines. Further research is ongoing to elucidate its mechanism and potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure 5-Position Substituent N-Substituent Biological Activity/Application Source
5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide Pyrazine (2,6-Dichlorophenyl)methoxy Ethyl Hypothesized antimycobacterial/enzyme inhibition
5-Chloro-N-phenylpyrazine-2-carboxamide Pyrazine Chloro Phenyl Antimycobacterial (MIC: 2–8 µM)
Rimonabant (SR141716A) Pyrazole 4-Chlorophenyl, 2,4-dichlorophenyl Piperidinyl CB1 receptor antagonist
N-[(E)-(2,6-Dichlorophenyl)methylideneamino]-4-methyl-3-phenylpyrazole-5-carboxamide Pyrazole (2,6-Dichlorophenyl)methylideneamino Structural analog (unreported activity)
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]phenyl]-N-methylpyrazine-2-carboxamide Pyrazine Amino with fluorophenyl-acetyl group Methyl Synthetic intermediate for receptor modulators

Research Findings and Implications

  • Antimicrobial Potential: The dichlorophenylmethoxy group’s electron-withdrawing nature may enhance interactions with bacterial targets, as seen in ’s antimycobacterial pyrazine carboxamides .
  • Enzyme Inhibition : highlights compounds with dichlorophenyl groups acting as acetylcholinesterase inhibitors or ion channel modulators. The target compound’s substituents may align with these modes of action .
  • Structural Optimization : Substituent variations in (e.g., N-methyl vs. N-ethyl) suggest that alkyl chain length impacts solubility and potency, warranting further SAR studies .

Biological Activity

5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide is a synthetic organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14H13Cl2N3O2
  • Molecular Weight : 326.18 g/mol
  • CAS Number : 642085-71-0

The structure includes a pyrazine ring substituted with a carboxamide group and a dichlorophenyl moiety, which contributes to its unique biological activity profile.

Biological Activities

Research indicates that 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide exhibits several significant biological activities:

  • Anticancer Activity :
    • Preliminary studies have shown that this compound possesses antiproliferative effects against various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against MCF-7 breast cancer cells with an IC₅₀ value in the low micromolar range .
    • The mechanism appears to involve the inhibition of specific kinases associated with tumor growth, similar to other pyrazole derivatives known for their anticancer properties .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Research suggests that it may exhibit activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition :
    • Interaction studies indicate that 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide can inhibit certain enzymes involved in signaling pathways related to cancer progression. This inhibition is likely mediated through competitive binding to the enzyme active sites.

The precise mechanism by which 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide exerts its biological effects involves several pathways:

  • Kinase Inhibition : The compound acts as a kinase inhibitor, disrupting phosphorylation processes critical for cell proliferation and survival.
  • Signal Transduction Modulation : By influencing key signaling pathways, it may alter gene expression patterns associated with tumor growth and resistance .

Synthesis Methods

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide typically involves several steps:

  • Reagents : Common reagents include dichlorobenzyl chloride and N-ethylpyrazine-2-carboxamide.
  • Solvents : Reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) under controlled temperature conditions to optimize yield and purity.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Comparative Analysis with Related Compounds

A comparison of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructureKey Differences
3-Amino-N-(5-methylpyrimidin-4-yl)-6-methylpyrazine-2-carboxamideSimilar pyrazine coreDifferent substituents leading to varied activities
3-Amino-N-(4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-6-methylpyrazineDifferent heterocyclic structureDistinct pharmacological properties
5-Methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamideContains sulfonamide groupAlters solubility and interaction profiles

This table highlights the unique characteristics of 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide in terms of its specific substituents and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives similar to 5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide:

  • A study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against MCF-7 cells, suggesting potential for developing new anticancer agents .
  • Another research highlighted the antimicrobial efficacy of pyrazole compounds against various pathogens, supporting their use in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.